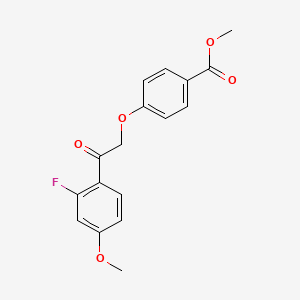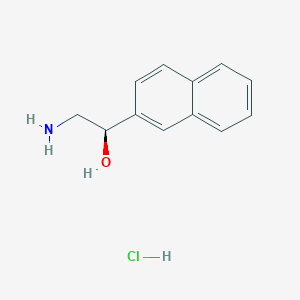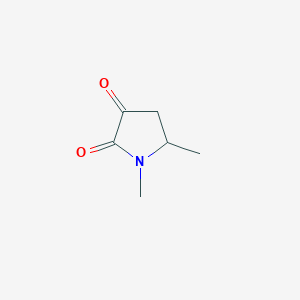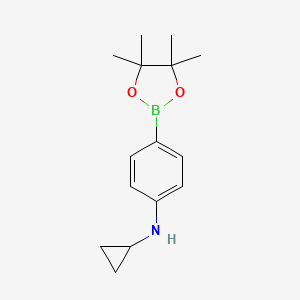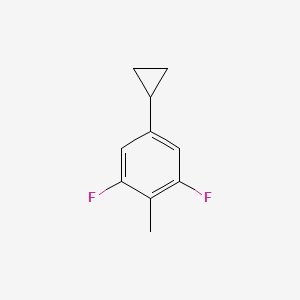
5-Cyclopropyl-1,3-difluoro-2-methylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Cyclopropyl-1,3-difluoro-2-methylbenzene is an organic compound characterized by a benzene ring substituted with a cyclopropyl group, two fluorine atoms, and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making this method suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of 5-Cyclopropyl-1,3-difluoro-2-methylbenzene may involve large-scale Suzuki-Miyaura coupling reactions, utilizing advanced catalytic systems and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as distillation or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
5-Cyclopropyl-1,3-difluoro-2-methylbenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: Halogenation, nitration, and sulfonation reactions can introduce new substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.
Substitution: Reagents like bromine (Br₂) for halogenation, nitric acid (HNO₃) for nitration, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl-difluoro-methylbenzoic acid, while reduction could produce cyclopropyl-difluoro-methylbenzyl alcohol.
科学研究应用
5-Cyclopropyl-1,3-difluoro-2-methylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 5-Cyclopropyl-1,3-difluoro-2-methylbenzene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Difluoro-2-methylbenzene: Lacks the cyclopropyl group, making it less sterically hindered.
5-Cyclopropyl-2-methylbenzene: Does not contain fluorine atoms, affecting its electronic properties.
1,3-Difluoro-5-methylbenzene: Similar structure but with different substitution patterns.
Uniqueness
5-Cyclopropyl-1,3-difluoro-2-methylbenzene is unique due to the combination of its cyclopropyl group, fluorine atoms, and methyl group. This unique substitution pattern imparts distinct chemical and physical properties, making it valuable for various research applications.
属性
分子式 |
C10H10F2 |
|---|---|
分子量 |
168.18 g/mol |
IUPAC 名称 |
5-cyclopropyl-1,3-difluoro-2-methylbenzene |
InChI |
InChI=1S/C10H10F2/c1-6-9(11)4-8(5-10(6)12)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI 键 |
XKOOLORMNRFQPT-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=C(C=C1F)C2CC2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-((1R,3R,3''R,5R,5'R,7R)-Dispiro[adamantane-2,3'-[1,2,4]trioxolane-5',1''-cyclohexan]-3''-YL)-N-((S)-1-phenylethyl)acetamide](/img/structure/B14036390.png)

